![molecular formula C9H11BrFNO B2651781 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol CAS No. 1094672-51-1](/img/structure/B2651781.png)
2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol” is a chemical compound with the CAS Number: 1094672-51-1 . It has a molecular weight of 248.09 and its IUPAC name is 2-[(4-bromo-2-fluorobenzyl)amino]ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrFNO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 . This indicates that the compound contains a bromo-fluoro-benzyl group attached to an ethanolamine moiety.Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.09 . It is recommended to be stored in a refrigerator .Scientific Research Applications
Fluorescence and Coordination Studies
A study involving the coordination and fluorescence of Zn2+ probes highlights the importance of structural modifications in influencing the fluorescence properties and coordination behavior of such compounds in the presence of zinc ions. The ability to modulate fluorescence through chemical modifications makes 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol relevant in designing fluorescent probes for metal ion detection in biological systems (Hendrickson et al., 2003).
Enantioselective Synthesis
Research on the enantioselective synthesis of compounds demonstrates the utility of this compound and its derivatives in producing chiral intermediates for pharmaceuticals. For instance, the enantioselective microbial reduction of substituted acetophenones has been shown to yield chiral alcohols with high enantiomeric excess, indicating the potential for synthesizing optically active pharmaceuticals (Patel et al., 2004).
Protective Groups in Peptide Synthesis
Modifications of the chemical structure to introduce amino-protective groups that are labile in alkaline media demonstrate the compound's utility in peptide synthesis. Such modifications enable the selective protection and deprotection of amino groups, facilitating the synthesis of peptides under controlled conditions (Verhart & Tesser, 2010).
Chemosensor Development
The development of chemosensors for monitoring metal ion concentrations in living cells and aqueous solutions is another application. The ability to design sensors that show remarkable fluorescence enhancement in the presence of specific ions, like Zn2+, underscores the role of this compound derivatives in environmental monitoring and biological research (Park et al., 2015).
Analytical and Biochemical Studies
The compound and its derivatives serve as crucial intermediates in the synthesis of analytes for biochemical studies. For example, research into the in vivo metabolism of psychoactive compounds in rats identified metabolites that are essential for understanding drug metabolism and pharmacokinetics, highlighting the compound's relevance in toxicology and pharmacology research (Kanamori et al., 2002).
Safety and Hazards
properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUKXJJDGANVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

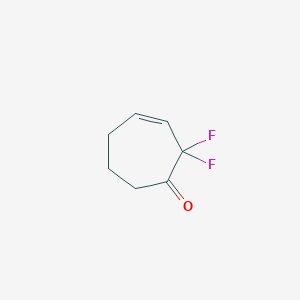
![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)

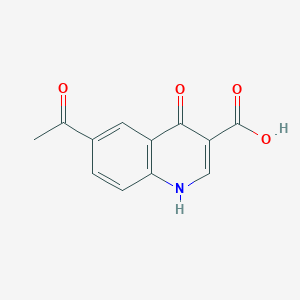
![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide](/img/structure/B2651706.png)
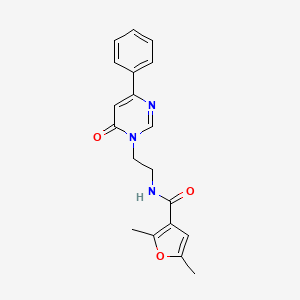
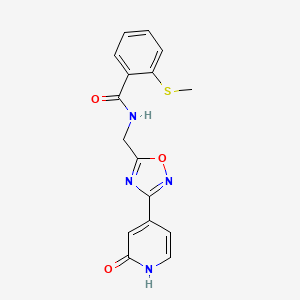
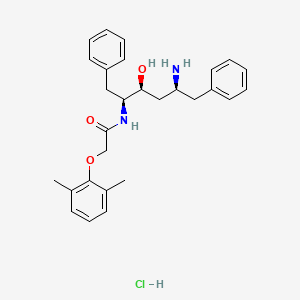
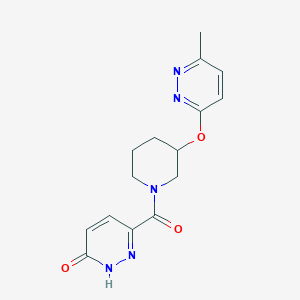

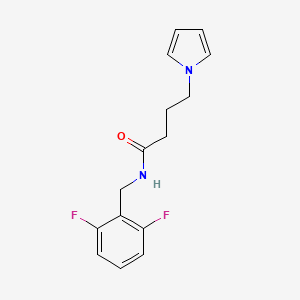
![2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2651718.png)
![6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2651719.png)